![molecular formula C12H10BClO2 B11873013 (3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11873013.png)
(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a biphenyl structure with a chlorine atom at the 3-position and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of a suitable biphenyl precursor. One common method is the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of a halogenated biphenyl with a boronic acid derivative. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (3-Chloro-[1,1’-biphenyl]-4-yl)boronic acid may involve large-scale borylation processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Substituted Biphenyls: Produced through nucleophilic substitution of the chlorine atom.
Aplicaciones Científicas De Investigación
(3-Chloro-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl structures.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism by which (3-Chloro-[1,1’-biphenyl]-4-yl)boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The boronic acid group can interact with diols and other Lewis bases, making it useful in various chemical transformations. In biological systems, it can inhibit enzymes by forming reversible covalent bonds with active site residues.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the biphenyl structure and chlorine atom, making it less versatile in certain synthetic applications.
(3-Chloro-[1,1’-biphenyl]-3-yl)boronic Acid: Similar structure but with the boronic acid group at a different position, leading to different reactivity and applications.
(4-Bromo-[1,1’-biphenyl]-3-yl)boronic Acid: Contains a bromine atom instead of chlorine, which can affect its reactivity in cross-coupling reactions.
Uniqueness
(3-Chloro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. The presence of both the chlorine atom and the boronic acid group allows for versatile applications in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C12H10BClO2 |
|---|---|
Peso molecular |
232.47 g/mol |
Nombre IUPAC |
(2-chloro-4-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BClO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H |
Clave InChI |
RDMUKSDIXQJTNW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)C2=CC=CC=C2)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



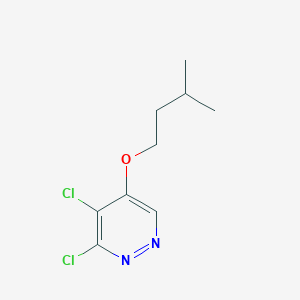
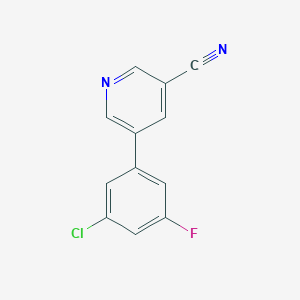

![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)


![N-(Prop-2-en-1-yl)-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B11872971.png)
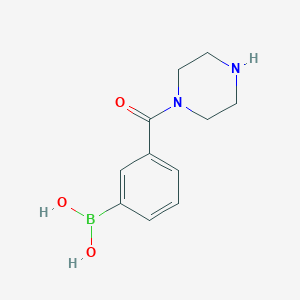
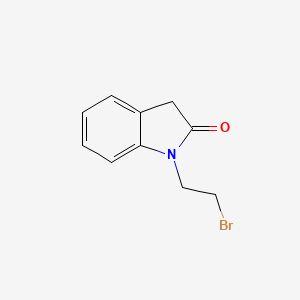
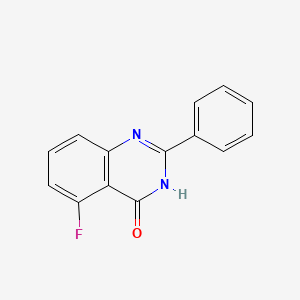
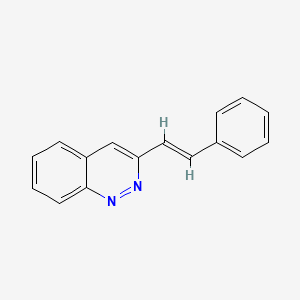
![5-Phenylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11872994.png)

